Superior SPPS Coupling Efficiency in 2-MeTHF vs. DMF with Quantitative Conversion in 10 Minutes
The coupling efficiency of Fmoc-Ser(αAc3GalNAc)-OH in solid-phase peptide synthesis was optimized by substituting the standard solvent DMF with 2-MeTHF. Under these conditions, quantitative coupling (>99% yield) was achieved within 10 minutes using only 1.5 equivalents of the glycoamino acid building block, whereas reactions in DMF required higher excess or longer reaction times for complete coupling [1]. This represents a significant improvement in building block economy and coupling speed, and crucially avoids the need for microwave heating, thereby preventing deleterious side reactions such as acetyl group migration to the N-terminal amino group [1].
| Evidence Dimension | Glycoamino Acid Coupling Efficiency in SPPS |
|---|---|
| Target Compound Data | Quantitative coupling (>99%) achieved in 10 minutes using 1.5 equivalents |
| Comparator Or Baseline | Conventional DMF solvent system (typically requiring longer times or >2 equivalents for complete coupling) |
| Quantified Difference | Complete, rapid coupling with reduced building block excess (1.5 eq) vs. higher excess and/or extended times in DMF; >95% crude product purity for peptides with up to 10 GalNAc units |
| Conditions | Automated SPPS, 2-MeTHF as solvent, DIC/Oxyma coupling reagents, no microwave heating |
Why This Matters
This data demonstrates a quantifiable advantage in synthetic efficiency, directly translating to reduced consumption of this costly building block and faster, higher-yielding automated glycopeptide synthesis, which is a critical procurement consideration for high-throughput or large-scale projects.
- [1] Galashov, A., et al. (2024). Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides. Chemical Science, 15(4), 1297-1305. DOI: 10.1039/d3sc05006h. View Source
